molecular formula C9H6O2S B1268860 1-Benzothiophene-3-carboxylic acid CAS No. 5381-25-9

1-Benzothiophene-3-carboxylic acid

Cat. No. B1268860
M. Wt: 178.21 g/mol
InChI Key: DRBLTQNCQJXSNU-UHFFFAOYSA-N
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Patent
US08324246B2

Procedure details

3-bromothianaphthene (1.63 g, 7.65 mmol) was dissolved in anhydrous ether (30 ml) and n-BuLi (2.5 M, 3.5 ml, 8.65 mmol) was added to the solution at −78° C. The mixture was stirred at −78° C. for 10 min, and then the reaction solution was slowly added to an excessive amount of dry ice dissolved in anhydrous ether (140) under nitrogen conditions. The mixture was heated to room temperature for 1 hour, and then stirred at room temperature for another 2 hours. After the reaction was completed, the product was washed, filtered, and dried to obtain benzo[b]thiophene-3-carboxylic acid (805 mg, 4.51 mmol).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7](Br)=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.[Li]CCCC.[C:16](=[O:18])=[O:17]>CCOCC>[S:9]1[CH:8]=[C:7]([C:16]([OH:18])=[O:17])[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]1=2

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CS2)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for another 2 hours
Duration
2 h
WASH
Type
WASH
Details
the product was washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C2=C(C(=C1)C(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.51 mmol
AMOUNT: MASS 805 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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